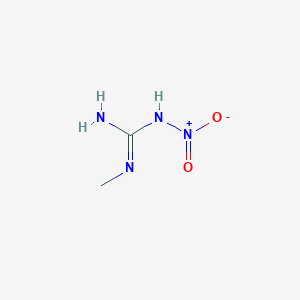
1-Méthyl-3-nitroguanidine
Vue d'ensemble
Description
1-Methyl-3-nitroguanidine, also known as 1-Methyl-3-nitroguanidine, is a useful research compound. Its molecular formula is C2H6N4O2 and its molecular weight is 118.10 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-3-nitroguanidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3-nitroguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-nitroguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Évaluation de la toxicité aquatique
La 1-méthyl-3-nitroguanidine (MeNQ) est évaluée pour une utilisation potentielle dans les formulations de munitions insensibles (IM) . La toxicité aquatique du MeNQ reste largement non testée . Une étude a comblé un certain nombre de lacunes critiques dans les données de toxicité aquatique du MeNQ en évaluant les effets sur deux espèces vertébrées et cinq espèces d'invertébrés .
Utilisation dans les munitions insensibles
L'armée remplace les munitions traditionnelles par des munitions insensibles (IM) résistantes à la détonation accidentelle . Le MeNQ est évalué pour une utilisation potentielle dans ces formulations IM .
Analyse LC-MS
Une méthode sensible pour la détermination de la nitroguanidine, de la this compound et de la 1-méthyl-3-nitroso-1-nitroguanidine par réduction en amines respectives et hydrophobisation subséquente par dérivatisation avec du 4-nitrobenzaldéhyde suivie d'une analyse LC-ESI-MS a été décrite .
Précurseur du diazométhane
La this compound est utilisée comme précurseur du diazométhane . Elle est utilisée pour la préparation et les réactions du diazométhane .
Mutagène et cancérigène environnemental
La this compound est un mutagène et un cancérigène environnemental . Elle a été utilisée pour induire un cancer de l'estomac chez la souris
Safety and Hazards
1-Methyl-3-nitroguanidine is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers The papers retrieved provide valuable information on the properties and potential applications of 1-Methyl-3-nitroguanidine . For instance, one study discusses the reversal of 1-methyl-3-nitroso-1-nitroguanidine (MNNG)-induced malignant transformation in GES-1 cells through the Nrf2/Hippo signaling pathway .
Mécanisme D'action
Target of Action
1-Methyl-3-nitroguanidine, also known as Methylnitronitrosoguanidine (MNNG), acts by adding alkyl groups to the O6 of guanine and O4 of thymine . These are the primary targets of the compound. Guanine and thymine are essential components of DNA, playing a crucial role in the storage and transmission of genetic information.
Mode of Action
The compound’s interaction with its targets leads to transition mutations between GC and AT .
Biochemical Pathways
It is known that the compound can lead to mutations in the dna, which can disrupt normal cellular processes and lead to various downstream effects, including cell death or uncontrolled cell growth .
Pharmacokinetics
1-Methyl-3-nitroguanidine has low lipophilicity, with log (Kow) equal to -0.84 . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
The molecular and cellular effects of 1-Methyl-3-nitroguanidine’s action are primarily related to its mutagenic and carcinogenic properties . It has been used experimentally to induce gastric cancer in mice . In an aquatic environment, it has shown significant lethal effects on certain species at high concentrations .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-Methyl-3-nitroguanidine. For example, degradation of the compound in ultraviolet light (UV) greatly increased its toxicity to Daphnia pulex . Furthermore, the compound is being assessed for potential use in insensitive munitions (IM) formulations, which are resistant to accidental detonation .
Analyse Biochimique
Biochemical Properties
1-Methyl-3-nitroguanidine is known to interact with various biomolecules. For instance, it has been reported to act by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT . This interaction with DNA bases is a key aspect of its biochemical activity.
Cellular Effects
The effects of 1-Methyl-3-nitroguanidine on cells are largely untested. It has been observed to have significant sublethal effects on growth in certain aquatic species at specific concentrations . It’s also known to cause significant decreases in reproduction in Daphnia pulex .
Molecular Mechanism
The molecular mechanism of 1-Methyl-3-nitroguanidine involves the addition of alkyl groups to specific sites on DNA bases, leading to transition mutations . This can potentially disrupt normal cellular processes and lead to adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-nitroguanidine can change over time. For instance, degradation of 1-Methyl-3-nitroguanidine in ultraviolet light greatly increased toxicity to Daphnia pulex .
Dosage Effects in Animal Models
The effects of 1-Methyl-3-nitroguanidine can vary with different dosages in animal models. For example, significant lethal effects were only observed in Daphnia pulex, Hydra littoralis, and Chironomus dilutus at concentrations ≥2186 mg/L .
Metabolic Pathways
It has been observed to cause significant enrichment of several canonical-pathways responsible for metabolism of cellular energy substrates .
Propriétés
IUPAC Name |
1-methyl-2-nitroguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKNNGWSDYMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-76-5 | |
| Record name | N-Methyl-N′-nitroguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 1-methyl-3-nitroguanidine?
A1: Research indicates that while the parent compound MeNQ exhibits low acute toxicity to aquatic organisms like fathead minnows (Pimephales promelas) at concentrations up to 716 mg/L [], its degradation products formed under ultraviolet (UV) radiation demonstrate significantly higher toxicity. A study observed 85% mortality in fathead minnows exposed to a similar concentration of UV-degraded MeNQ, even though only 3.3% of the parent compound degraded during the UV treatment []. This highlights the potential ecological risks posed by MeNQ degradation products in the environment.
Q2: How is 1-methyl-3-nitroguanidine analyzed in environmental samples?
A2: A sensitive and selective method for the simultaneous determination of 1-methyl-3-nitroguanidine alongside neonicotinoid insecticides in cucumbers and soil samples has been developed []. This method utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using high-performance liquid chromatography with diode-array detection (HPLC-DAD). This technique allows for the quantification of trace amounts of MeNQ and other target analytes in complex matrices, facilitating the monitoring of their environmental fate and potential risks.
Q3: Can you explain the role of 1-methyl-3-nitroguanidine in the context of hydroxyl radical production?
A3: Research suggests that 1-methyl-3-nitroguanidine (MNNG) can contribute to the production of hydroxyl radicals (•OH) in biological systems []. This occurs when hydrogen peroxide (H2O2), generated by enzymatic reactions such as those catalyzed by xanthine oxidase, reacts with the nitroso group of MNNG. This reaction forms 1-methyl-3-nitroguanidine (MNG) and the unstable intermediate peroxynitric acid (ONOOH), which quickly decomposes into •OH and nitrogen dioxide. The generation of •OH is significant due to its high reactivity and potential to cause cellular damage, making it relevant to studies investigating oxidative stress and related pathologies.
Q4: Are there any alternative analytical techniques for detecting 1-methyl-3-nitroguanidine and related compounds?
A4: Yes, besides the HPLC-DAD method, recent research explores the use of liquid chromatography-mass spectrometry (LC-MS) coupled with catalytic reduction for analyzing nitroguanidine compounds, including 1-methyl-3-nitroguanidine []. This approach utilizes a palladium-modified graphitic carbon nitride catalyst for the reduction of nitro groups, enhancing the detection sensitivity and selectivity of the analysis. The application of LC-MS offers advantages in terms of sensitivity and specificity, particularly for complex matrices where interference from other compounds might be a concern.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



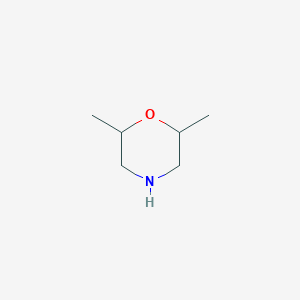

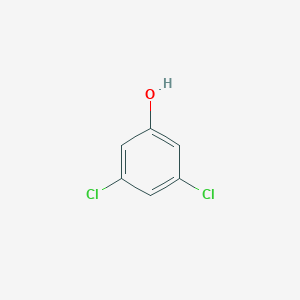
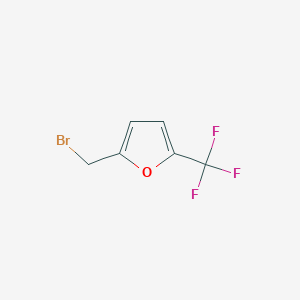
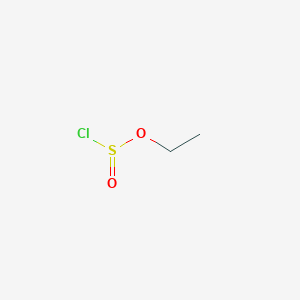
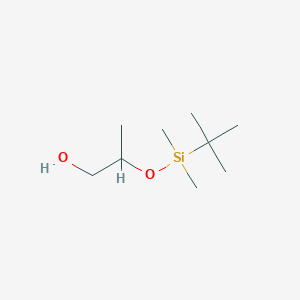
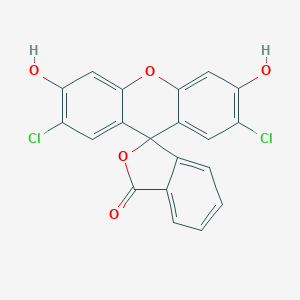
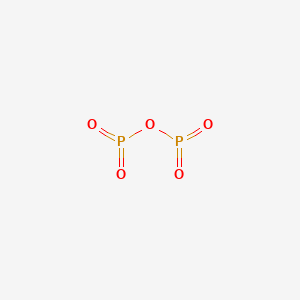
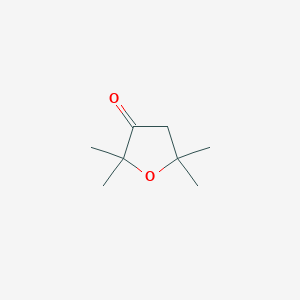
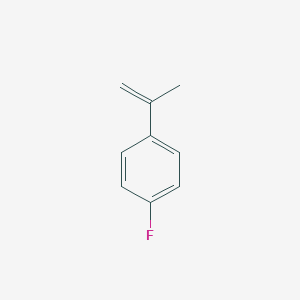

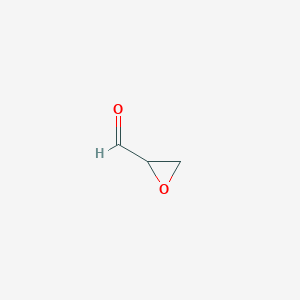
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
